molecular formula C18H13FO2 B5855745 2-[(3-Fluorobenzyl)oxy]naphthalene-1-carbaldehyde

2-[(3-Fluorobenzyl)oxy]naphthalene-1-carbaldehyde

Cat. No.: B5855745
M. Wt: 280.3 g/mol
InChI Key: WTIXPLCGGSFWEY-UHFFFAOYSA-N
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Description

2-[(3-Fluorobenzyl)oxy]naphthalene-1-carbaldehyde is an organic compound with the molecular formula C18H13FO2 This compound features a naphthalene ring substituted with a fluorobenzyl group and an aldehyde functional group

Properties

IUPAC Name

2-[(3-fluorophenyl)methoxy]naphthalene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FO2/c19-15-6-3-4-13(10-15)12-21-18-9-8-14-5-1-2-7-16(14)17(18)11-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIXPLCGGSFWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorobenzyl)oxy]naphthalene-1-carbaldehyde typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorobenzyl)oxy]naphthalene-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorobenzyl group.

Major Products Formed

    Oxidation: 2-[(3-Fluorobenzyl)oxy]naphthalene-1-carboxylic acid.

    Reduction: 2-[(3-Fluorobenzyl)oxy]naphthalene-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Fluorobenzyl)oxy]naphthalene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(3-Fluorobenzyl)oxy]naphthalene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorobenzyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde
  • 2-[(3-Bromobenzyl)oxy]naphthalene-1-carbaldehyde
  • 2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde

Uniqueness

2-[(3-Fluorobenzyl)oxy]naphthalene-1-carbaldehyde is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity, lipophilicity, and metabolic stability. This makes it distinct from its chloro, bromo, and methyl analogs, which may exhibit different reactivity and biological activity profiles .

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